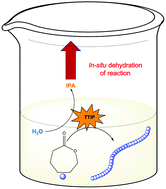Ring opening polymerization of ε-caprolactone through water†
Polymer Chemistry Pub Date: 2020-12-07 DOI: 10.1039/D0PY01481H
Abstract
Ring opening polymerization (ROP) is commonly used to synthesize biodegradable polymers such as polycaprolactone (PCL). These reactions typically demand anhydrous reagents and inert atmosphere, only attainable through the use of complex setups including glove boxes and Schlenk lines. Because of these practical limitations, ROP is typically inaccessible to the non-expert. Herein, we have developed two techniques for limited ROP of ε-caprolactone (CL) without previous drying of reagents by simply conducting the reaction in a laboratory oven. In the first method, a vacuum oven was used to evaporate water from a traditional ROP reaction with stannous octoate (Sn(Oct)2) as the catalyst. In the second method, we ‘polymerize through’ water using titanium isopropoxide (TTIP) to simultaneously quench residual water and catalyze ROP. Using these two methods, we achieved variable chain length (degree of polymerization (DP) 25–500) and molecular weight distribution (Đ = 1.3–1.5) of PCL. We found that ROP with TTIP works better for higher molecular weights up to DP 500 than Sn(Oct)2 under vacuum. Moreover, we investigated the living nature of ROP with TTIP where a block copolymer of PCL-PLA was achieved.


Recommended Literature
- [1] Asymmetric synthesis of hetero-1,2,3,4,5-pentasubstituted ferrocenes†
- [2] Progress in the preparation and evaluation of glucose-sensitive microneedle systems and their blood glucose regulation
- [3] Use of X-ray fluorescence spectrometry for the direct multi-element analysis of coal powders
- [4] Crystallography and mineralogy
- [5] Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring†
- [6] An operando DRIFTS investigation into the resistance against CO2 poisoning of a Rh/alumina catalyst during toluenehydrogenation
- [7] Structural evolution of carbon dots during low temperature pyrolysis†
- [8] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [9] Back matter
- [10] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction










